molecular formula C23H17Br2FN2O4 B11558235 2,4-dibromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

2,4-dibromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

Cat. No.: B11558235
M. Wt: 564.2 g/mol
InChI Key: RPDOJOYZZXZNCM-KKMKTNMSSA-N
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Description

2,4-dibromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate is a complex organic compound that features multiple functional groups, including bromine, fluorine, and hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate typically involves multiple steps:

    Bromination: The starting material, a phenyl derivative, undergoes bromination to introduce bromine atoms at the 2 and 4 positions.

    Hydrazone Formation: The brominated compound is then reacted with 3-methylphenoxyacetic acid hydrazide to form the hydrazone linkage.

    Fluorination: Finally, the hydrazone compound is esterified with 3-fluorobenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety.

    Reduction: Reduction reactions can target the bromine atoms or the hydrazone linkage.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products may include oxidized derivatives of the hydrazone.

    Reduction: Reduced forms of the compound, potentially with dehalogenation.

    Substitution: Substituted derivatives with different nucleophiles replacing the bromine or fluorine atoms.

Scientific Research Applications

2,4-dibromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate has several research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dibromo-6-[(E)-{2-[(phenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate
  • 2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-chlorobenzoate

Uniqueness

The presence of the 3-methylphenoxy group and the 3-fluorobenzoate ester makes 2,4-dibromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate unique. These groups can influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C23H17Br2FN2O4

Molecular Weight

564.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C23H17Br2FN2O4/c1-14-4-2-7-19(8-14)31-13-21(29)28-27-12-16-9-17(24)11-20(25)22(16)32-23(30)15-5-3-6-18(26)10-15/h2-12H,13H2,1H3,(H,28,29)/b27-12+

InChI Key

RPDOJOYZZXZNCM-KKMKTNMSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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